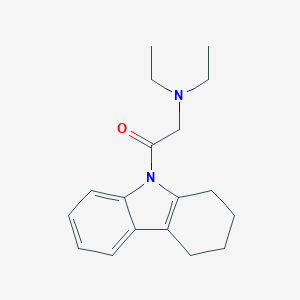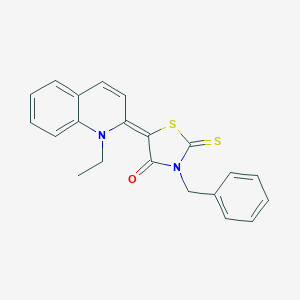![molecular formula C20H22ClNS B249917 1-(3-Chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)azepane](/img/structure/B249917.png)
1-(3-Chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)azepane, commonly known as BD1047, is a selective antagonist of the delta-opioid receptor. It is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
BD1047 acts as a selective antagonist of the delta-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The delta-opioid receptor is involved in the modulation of pain, reward, and mood. BD1047 blocks the effects of delta-opioid receptor activation, leading to a decrease in the analgesic and rewarding effects of opioids.
Biochemical and Physiological Effects:
BD1047 has been shown to have various biochemical and physiological effects, including a decrease in opioid-induced analgesia, a decrease in opioid-induced reward, and a decrease in the development of opioid tolerance and dependence. It has also been shown to have antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BD1047 has several advantages for lab experiments, including its high selectivity for the delta-opioid receptor, its ability to block the effects of delta-opioid receptor activation, and its low toxicity. However, it also has some limitations, including its limited solubility in aqueous solutions and its potential to interact with other receptors.
Direcciones Futuras
There are several future directions for research on BD1047, including the development of more potent and selective delta-opioid receptor antagonists, the investigation of the role of delta-opioid receptors in the regulation of mood and emotion, and the exploration of the potential therapeutic applications of BD1047 in the treatment of pain, addiction, and depression. Additionally, further studies are needed to elucidate the potential side effects and toxicity of BD1047 and to determine its pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, BD1047 is a selective antagonist of the delta-opioid receptor that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its effects on pain, reward, and mood and has shown promising results in animal models. Further research is needed to fully understand the potential of BD1047 as a therapeutic agent and to develop more potent and selective delta-opioid receptor antagonists.
Métodos De Síntesis
BD1047 can be synthesized using various methods, including the reaction of 3-chlorobenzo[b][1]benzothiepin-5,6-dihydro-6-one with 1-azepanamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The resulting product is purified using column chromatography, and the purity is confirmed using spectroscopic techniques.
Aplicaciones Científicas De Investigación
BD1047 has been extensively studied for its potential therapeutic applications in various fields, including pain management, addiction, and depression. It has been shown to block the effects of delta-opioid receptor activation, which is involved in the modulation of pain and reward. BD1047 has also been used to study the role of delta-opioid receptors in the regulation of mood and emotion.
Propiedades
Fórmula molecular |
C20H22ClNS |
|---|---|
Peso molecular |
343.9 g/mol |
Nombre IUPAC |
1-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)azepane |
InChI |
InChI=1S/C20H22ClNS/c21-16-9-10-19-15(13-16)14-18(22-11-5-1-2-6-12-22)17-7-3-4-8-20(17)23-19/h3-4,7-10,13,18H,1-2,5-6,11-12,14H2 |
Clave InChI |
NZUINDLDOFFABW-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24 |
SMILES canónico |
C1CCCN(CC1)C2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249838.png)
![N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249839.png)
![N-[2-(dimethylamino)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B249843.png)
![methyl 6'-amino-5'-cyano-2'-ethyl-1,3-dihydro-2-oxospiro[2H-indole-3,4'-(4'H)-pyran]-3'-carboxylate](/img/structure/B249845.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B249853.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one](/img/structure/B249855.png)


![6-Amino-4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B249861.png)

![5,6-dimethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249872.png)
![N-[4-acetyl-5-({[5-({[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]methyl}sulfonyl)-1-naphthyl]sulfonyl}methyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B249873.png)
